

# Fenvalerate's Impact on Reproductive Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the endocrine-disrupting effects and reproductive toxicity of the synthetic pyrethroid insecticide, **fenvalerate**.

For Researchers, Scientists, and Drug Development Professionals.

#### Introduction

Fenvalerate, a type-II synthetic pyrethroid insecticide, has been widely used in agriculture and domestic settings for its high insecticidal potency and relatively low acute toxicity to mammals. [1] However, a growing body of scientific evidence has raised significant concerns about its adverse effects on reproductive health.[2] Classified as an endocrine-disrupting chemical (EDC), fenvalerate has been shown to interfere with the synthesis, secretion, binding, action, or elimination of natural hormones, leading to a range of reproductive toxicities in both males and females.[3][4] This technical guide provides a comprehensive overview of the current research on the effects of fenvalerate on the reproductive system, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

# **Effects on Female Reproductive Health**

**Fenvalerate** exposure has been linked to a variety of adverse effects on the female reproductive system, including delayed sexual maturation, disruption of the estrous cycle, and direct impacts on ovarian function.[3][5]



# **Quantitative Data Summary: Female Reproductive Endpoints**



Endpoint	Species	Exposure Dose & Duration	Key Findings	Reference(s)
Sexual Maturation	Rat (Female)	Maternal exposure during prenatal and postnatal periods	Delayed sexual maturation.	[3][5]
Estrous Cycle	Rat (Female)	Maternal exposure during prenatal and postnatal periods	Abnormal estrous cycle.	[3][5]
Mouse (Female Offspring)	Paternal exposure of 10 mg/kg daily for 30 days	Increased length of the estrous cycle.	[6][7]	
Uterine Weight	Rat (Female)	Maternal exposure during prenatal and postnatal periods	Modified uterine weight at different phases of the estrous cycle.	[3][5]
Ovarian Weight	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Decreased ovarian weight at postnatal day 75.	[8][9]
Follicular Development	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Decreased pre- antral follicles at postnatal day 75.	[8][9]
Rat (Primary Culture)	1, 5, and 25 μmol/L for 72 hours	Inhibited augmentation of follicular diameters.	[10]	_



Corpora Lutea	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Decreased corpora lutea at postnatal day 75.	[8][9]
Fertility	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Increased number of resorptions when fertility was tested at postnatal day 80.	[8][9]
Steroid Hormones	Rat (Primary Culture)	1, 5, and 25 μmol/L for 72 hours	Inhibited levels of progesterone, testosterone, and estradiol.	[10]
Rat (Female)	30-day exposure to 1/250 LD50	Increased Estradiol (E2) levels.	[11]	
Rat (Female)	30-day exposure to 1/15 LD50	Significantly lower Progesterone (P0) levels.	[11]	
Mouse (Female Offspring)	Paternal exposure of 10 mg/kg daily for 30 days	Increased serum estradiol-17ß concentration in estrus and progesterone levels in diestrus.	[6][7]	_
Vitellogenin (VTG)	Zebrafish (Female)	1, 3, and 10 μg/L for 21 days	Statistically significant decrease in VTG concentration.	[12]



Human Uterine

Cell Proliferation

Leiomyoma & hours

Myometrial Cells

Stimulatory effect on the growth of [2] both cell lines.

### **Experimental Protocols: Female Reproductive Toxicity**

In Vivo Study: Perinatal Exposure in Rats[3]

- Animal Model: Wistar rats.
- Dosing: Pregnant dams were orally administered fenvalerate during the prenatal and postnatal periods of sexual brain organization of the female offspring.
- Parameters Assessed:
  - Physical: Sexual maturation (vaginal opening), body weight, and uterine weight.
  - Neuroendocrine: Estrous cycle regularity (vaginal smears) and plasma gonadal hormone levels (radioimmunoassay).
  - Behavioral: Open-field, stereotyped, and sexual behaviors.

In Vitro Study: Ovarian Follicle Culture[10]

- Model: Preantral follicles isolated from 14-day-old female Sprague-Dawley rats.
- Culture Conditions: Follicles were cultured individually in 96-well plates with α-MEM supplemented with 10% fetal bovine serum, 100 mIU/mL follicle-stimulating hormone, 100 mIU/mL luteinizing hormone, and 1% penicillin-streptomycin.
- Treatment: Follicles were exposed to **fenvalerate** (0, 1, 5, and 25 μmol/L) for 72 hours.
- Endpoints Measured:
  - Follicular survival and diameter.
  - Steroid hormone (progesterone, testosterone, and estradiol) levels in the culture medium measured by ELISA.



• mRNA expression of steroidogenesis-related genes (StAR and P450scc) by RT-PCR.

### **Signaling Pathways and Mechanisms in Females**

**Fenvalerate**'s disruptive effects on the female reproductive system appear to be multifactorial, involving interference with steroidogenesis and potential anti-estrogenic activity.

// Nodes fenvalerate [label="Fenvalerate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ovary [label="Ovary", fillcolor="#F1F3F4", fontcolor="#202124"]; steroidogenesis [label="Steroidogenesis Inhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; star\_p450scc [label="Decreased StAR & P450scc\n gene expression", fillcolor="#FFFFFF", fontcolor="#202124"]; hormone\_levels [label="Decreased Progesterone,\nTestosterone, & Estradiol", fillcolor="#FFFFFF", fontcolor="#202124"]; follicular\_growth [label="Inhibited Follicular Growth", fillcolor="#FFFFFF", fontcolor="#202124"]; reproductive\_dysfunction [label="Reproductive Dysfunction", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; brain [label="Brain Sexual\nOrganization", fillcolor="#F1F3F4", fontcolor="#202124"]; anti\_estrogenic [label="Anti-Estrogenic Effect", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; delayed\_maturation [label="Delayed Sexual Maturation", fillcolor="#FFFFFF", fontcolor="#202124"]; abnormal\_cycle [label="Abnormal Estrous Cycle", fillcolor="#FFFFFFF", fontcolor="#202124"];

// Edges **fenvalerate** -> ovary [color="#5F6368"]; ovary -> steroidogenesis [color="#34A853"]; steroidogenesis -> star\_p450scc [color="#34A853"]; star\_p450scc -> hormone\_levels [color="#34A853"]; hormone\_levels -> follicular\_growth [color="#34A853"]; follicular\_growth -> reproductive\_dysfunction [color="#34A853"];

**fenvalerate** -> brain [color="#5F6368"]; brain -> anti\_estrogenic [color="#34A853"]; anti\_estrogenic -> delayed\_maturation [color="#34A853"]; anti\_estrogenic -> abnormal\_cycle [color="#34A853"]; delayed\_maturation -> reproductive\_dysfunction [color="#34A853"]; abnormal\_cycle -> reproductive\_dysfunction [color="#34A853"]; } dot Caption: Proposed mechanisms of **fenvalerate**-induced female reproductive toxicity.

## **Effects on Male Reproductive Health**

In males, **fenvalerate** exposure has been demonstrated to adversely affect testicular development, spermatogenesis, and semen quality, with some effects being transgenerational. [6][7][13]



# **Quantitative Data Summary: Male Reproductive Endpoints**



Endpoint	Species	Exposure Dose & Duration	Key Findings	Reference(s)
Testis Weight	Rat (Male)	50 mg/kg/day from PND 28 to PND 88	Significantly reduced relative testis weight.	[14]
Rat (Male)	40 mg/kg/day for 30 days	Decrease in absolute testis weight.	[15][16]	
Mouse (Male Offspring)	Maternal exposure of 60 mg/kg daily from PND 0 to PND 21	Markedly decreased absolute and relative weights of testes at weaning.	[13]	
Mouse (Male Offspring)	Maternal exposure of 30 mg/kg daily from GD 13 to GD 18	Significantly decreased weights of testes.	[17][18]	
Sperm Count/Concentra tion	Rat (Male)	50 mg/kg/day from PND 28 to PND 88	Significantly reduced sperm concentration.	[14]
Rat (Male)	40 mg/kg/day for 30 days	Decrease in sperm counts in the testis and epididymis.	[15][16]	
Rat (Male)	≥12 mg/kg	Dose-dependent reduction in sperm head counts and daily sperm production.	[19]	_



Mouse (Male Offspring)	Maternal exposure of 30 mg/kg daily from GD 13 to GD 18	Significantly reduced number of epididymal spermatozoa in adult offspring.	[17][18]	_
Sperm Motility	Rat (Male)	50 mg/kg/day from PND 28 to PND 88	Significantly reduced sperm motility.	[14]
Sperm Abnormalities	Mouse (Male)	10 mg/kg daily for 30 days	Significantly increased sperm abnormalities.	[6][7]
Germ Cell Apoptosis	Rat (Male)	1 and 50 mg/kg/day from PND 28 to PND 88	Significantly increased TUNEL-positive germ cells.	[14]
Mouse (Male Offspring)	Maternal exposure of 60 mg/kg daily from PND 0 to PND 21	Increased number of apoptotic cells in testes of pups at weaning.	[13]	
Hormone Levels	Rat (Male)	≥12 mg/kg for 15 days	Markedly increased serum FSH levels.	[19]
Rat (Male)	12 mg/kg for 15 days	Increased serum LH levels.	[19]	
Rat (Male)	≥12 mg/kg for 15 days	Decreased testosterone levels in testis homogenates.	[19]	
Mouse (Male)	10 mg/kg daily for 30 days	Significantly increased serum testosterone and	[6][7]	<del>-</del>



		estradiol-17ß levels.	
Mouse (Male Fetus)	Maternal exposure of 30 mg/kg daily from	Significantly decreased serum testosterone	[17][18]
i otdoj	GD 13 to GD 18	levels.	

### **Experimental Protocols: Male Reproductive Toxicity**

In Vivo Study: Pubertal Exposure in Rats[14]

- Animal Model: Male Sprague-Dawley rats.
- Dosing: Gavage administration of fenvalerate (0.02, 1, and 50 mg/kg/day) from postnatal day (PND) 28 to PND 88.
- · Endpoints Assessed:
  - Semen Quality: Sperm concentration and motility measured by computer-assisted sperm analysis (CASA).
  - Testicular Histology: Hematoxylin-eosin (HE) staining to observe changes in seminiferous tubules.
  - o Germ Cell Apoptosis: TdT-mediated dUTP Nick-End Labeling (TUNEL) assay.
  - Apoptosis-Related Proteins: Western blotting for caspase-8 and caspase-3 expression in testes.

In Vivo Study: Lactational Exposure in Mice[13]

- Animal Model: C57BL/6 mice.
- Dosing: Maternal mice were administered fenvalerate (60 mg/kg) by gavage daily from PND 0 to PND 21.
- Endpoints Assessed in Male Offspring:



- Testis weight (absolute and relative).
- Testicular histology and number of apoptotic cells at weaning.
- Percentage of mature seminiferous tubules and sperm count in adulthood.

### Signaling Pathways and Mechanisms in Males

The reproductive toxicity of **fenvalerate** in males is linked to the induction of germ cell apoptosis and disruption of the hormonal axis.

// Nodes fenvalerate [label="Fenvalerate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; testis [label="Testis", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Germ Cell Apoptosis Induction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; caspases [label="Increased Caspase-8 & Caspase-3", fillcolor="#FFFFF", fontcolor="#202124"]; semen\_quality [label="Decreased Semen Quality\n(Concentration & Motility)", fillcolor="#FFFFFF", fontcolor="#202124"]; reproductive\_toxicity [label="Reproductive Toxicity", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hpg\_axis [label="Hypothalamic-Pituitary-Gonadal (HPG) Axis", fillcolor="#F1F3F4", fontcolor="#202124"]; hormone\_disruption [label="Hormonal Disruption", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; fsh\_lh\_t [label="Altered FSH, LH, & Testosterone Levels", fillcolor="#FFFFFF", fontcolor="#202124"]; spermatogenesis [label="Impaired Spermatogenesis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges **fenvalerate** -> testis [color="#5F6368"]; testis -> apoptosis [color="#34A853"]; apoptosis -> caspases [color="#34A853"]; caspases -> semen\_quality [color="#34A853"]; semen\_quality -> reproductive\_toxicity [color="#34A853"];

**fenvalerate** -> hpg\_axis [color="#5F6368"]; hpg\_axis -> hormone\_disruption [color="#34A853"]; hormone\_disruption -> fsh\_lh\_t [color="#34A853"]; fsh\_lh\_t -> spermatogenesis [color="#34A853"]; spermatogenesis -> reproductive\_toxicity [color="#34A853"]; } dot Caption: Key pathways of **fenvalerate**-induced male reproductive toxicity.

## **Experimental Workflow Visualization**



// Nodes animal\_model [label="Animal Model Selection\n(e.g., Rat, Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; exposure [label="Fenvalerate Exposure\n(Dose, Duration, Route)", fillcolor="#FBBC05", fontcolor="#202124"]; in\_vivo [label="In Vivo Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; in\_vitro [label="In Vitro Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phys\_params [label="Physical Parameters\n(Body/Organ Weights, Maturation)", fillcolor="#FFFFFF", fontcolor="#202124"]; semen\_analysis [label="Semen Analysis\n(CASA)", fillcolor="#FFFFFF", fontcolor="#202124"]; histology [label="Histopathology\n(H&E Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; hormone\_assay [label="Hormone Assays\n(ELISA, RIA)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell\_culture [label="Cell/Tissue Culture\n(e.g., Follicles, Cell Lines)", fillcolor="#FFFFFF", fontcolor="#202124"]; molecular\_analysis [label="Molecular Analysis\n(RT-PCR, Western Blot, TUNEL)", fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFFF"];

// Edges animal\_model -> exposure [color="#5F6368"]; exposure -> in\_vivo [color="#5F6368"]; exposure -> in\_vitro [color="#5F6368"]; in\_vivo -> phys\_params [color="#5F6368"]; in\_vivo -> semen\_analysis [color="#5F6368"]; in\_vivo -> histology [color="#5F6368"]; in\_vivo -> hormone\_assay [color="#5F6368"]; in\_vitro -> cell\_culture [color="#5F6368"]; in\_vitro -> molecular\_analysis [color="#5F6368"]; phys\_params -> data\_analysis [color="#5F6368"]; semen\_analysis -> data\_analysis [color="#5F6368"]; histology -> data\_analysis [color="#5F6368"]; hormone\_assay -> data\_analysis [color="#5F6368"]; cell\_culture -> molecular\_analysis [color="#5F6368"]; molecular\_analysis -> data\_analysis [color="#5F6368"]; dot Caption: General experimental workflow for assessing fenvalerate's reproductive effects.

#### **Conclusion and Future Directions**

The evidence presented in this technical guide clearly demonstrates that **fenvalerate** poses a significant risk to reproductive health in both males and females. Its endocrine-disrupting properties can lead to a cascade of adverse effects, from hormonal imbalances to impaired gametogenesis and reduced fertility. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, reproductive biology, and drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying **fenvalerate**'s toxicity, including its interaction with nuclear receptors and its impact on



epigenetic modifications.[6][7] Furthermore, long-term, low-dose exposure studies are needed to fully understand the risks associated with chronic environmental exposure to this widely used insecticide. A deeper understanding of these aspects will be crucial for developing effective preventative strategies and potential therapeutic interventions to mitigate the reproductive health risks posed by **fenvalerate** and other environmental endocrine disruptors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. beyondpesticides.org [beyondpesticides.org]
- 2. An Endocrine-disrupting Chemical, Fenvalerate, Induces Cell Cycle Progression and Collagen Type I Expression in Human Uterine Leiomyoma and Myometrial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and endocrine changes induced by perinatal fenvalerate exposure in female rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. researchgate.net [researchgate.net]
- 6. Paternal fenvalerate exposure influences reproductive functions in the offspring PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paternal Fenvalerate Exposure Influences Reproductive Functions in the Offspring PMC [pmc.ncbi.nlm.nih.gov]
- 8. In utero and lactational exposure to fenvalerate disrupts reproductive function in female rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fenvalerate inhibits the growth of primary cultured rat preantral ovarian follicles PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]



- 13. Lactational fenvalerate exposure permanently impairs testicular development and spermatogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenvalerate decreases semen quality in puberty rat through germ cell apoptosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Maternal fenvalerate exposure during pregnancy persistently impairs testicular development and spermatogenesis in male offspring PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Effects of fenvalerate on reproductive and endocrine systems of male rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenvalerate's Impact on Reproductive Health: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b588145#fenvalerate-effects-on-reproductive-health]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing